1-Propanamine, N-propyl-, acetate

Oligonucleotide analysis Ion-pair reversed-phase LC Therapeutic nucleic acid characterization

1-Propanamine, N-propyl-, acetate (CAS 114389-69-4), commonly designated dipropylammonium acetate or IPC-DPAA, is the equimolar acetate salt of the secondary amine dipropylamine. It is supplied predominantly as a standardized ~0.5 mol/L aqueous solution explicitly formulated as an ion-pair reagent for liquid chromatography–mass spectrometry (LC-MS).

Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
CAS No. 114389-69-4
Cat. No. B048205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanamine, N-propyl-, acetate
CAS114389-69-4
Molecular FormulaC8H19NO2
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCC[NH2+]CCC.CC(=O)[O-]
InChIInChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4)
InChIKeyLKDMDHMCNGRIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipropylammonium Acetate (CAS 114389-69-4) – Ion-Pair LC-MS Reagent for Oligonucleotide and Polar Analyte Separations


1-Propanamine, N-propyl-, acetate (CAS 114389-69-4), commonly designated dipropylammonium acetate or IPC-DPAA, is the equimolar acetate salt of the secondary amine dipropylamine. It is supplied predominantly as a standardized ~0.5 mol/L aqueous solution explicitly formulated as an ion-pair reagent for liquid chromatography–mass spectrometry (LC-MS) . The compound (C₈H₁₉NO₂, MW 161.24 g/mol) combines the basic dipropylammonium cation (pKₐ ~11 of parent amine) with the acetate counterion, yielding a water-miscible, volatile buffer system compatible with electrospray ionization (ESI) [1]. Its primary documented research use is in ion-pair reversed-phase (IP-RP) LC-MS analysis of therapeutic oligonucleotides, where alkylamine hydrophobicity directly governs retention, diastereomeric selectivity, and MS signal quality [2].

Why Triethylamine Acetate Cannot Simply Replace Dipropylammonium Acetate in Oligonucleotide IP-RP-LC-MS


Ion-pair reversed-phase liquid chromatography of polyanionic oligonucleotides is exquisitely sensitive to the identity of the alkylamine ion-pair reagent. The hydrophobicity of the alkylammonium cation dictates its adsorptive loading onto the stationary phase, which in turn governs analyte retention magnitude, diastereomeric peak splitting of phosphorothioate (PS) modifications, and mass spectrometric ion suppression [1]. Swapping dipropylammonium acetate (intermediate hydrophobicity) for the more common triethylammonium acetate (lower hydrophobicity) alters the balance between PS diastereomeric resolution and n/n-x length-variant separation — triethylamine produces broader peaks from increased diastereoselectivity, while dipropylamine narrows PS peaks at the expense of diastereomer discrimination [2]. Similarly, moving to more hydrophobic amines (dibutylamine, hexylamine) shifts elution to higher organic-solvent requirements and can suppress ESI signal intensity [3]. Generic substitution without accounting for these quantitative chromatographic and MS parameters risks failed method transfer, degraded impurity profiling, and non-compliance with regulatory oligonucleotide characterization requirements.

Dipropylammonium Acetate (IPC-DPAA): Quantitative Differentiation Evidence for Procurement Decisions


Intermediate Alkylamine Hydrophobicity Balances Oligonucleotide Retention vs. Organic-Solvent Demand

In IP-RP-LC, the hydrophobicity rank order of ion-pair reagents is triethylamine < dipropylamine < dibutylamine < dipentylamine [1]. Dipropylamine occupies an intermediate position, requiring lower organic-solvent concentration for oligonucleotide elution compared to dibutylamine or dipentylamine, while providing stronger retention than triethylamine [2]. This intermediate hydrophobicity offers a practical optimum: sufficient retention for shortmer impurity resolution without excessive organic modifier that can compromise ESI spray stability.

Oligonucleotide analysis Ion-pair reversed-phase LC Therapeutic nucleic acid characterization

Reduced Phosphorothioate Diastereomeric Peak Broadening vs. Triethylamine – Narrower Peaks, Improved n/n-x Separation

Vosáhlová et al. (2024) demonstrated that increasing alkylamine hydrophobicity (triethylamine → dipropylamine → hexylamine) progressively diminishes diastereomeric selectivity of phosphorothioated oligonucleotides [1]. Dipropylamine-based mobile phases produce narrower PS oligonucleotide peaks compared to triethylamine because the reduced diastereomeric resolution collapses multiple diastereomer signals into a more uniform peak envelope. This directly improves chromatographic resolution between the full-length oligonucleotide (n) and its (n-x) truncated synthesis impurities — a critical quality attribute for therapeutic oligonucleotide release testing. The study achieved baseline separation of oligonucleotides with differing numbers of phosphorothioate linkages using dipropylamine-containing systems [1].

Phosphorothioate oligonucleotides Diastereomer separation Therapeutic siRNA/ASO analysis

Traceable UV Absorbance Specifications Ensure Low-Background LC-MS Compatibility

The commercial IPC-DPAA product (TCI A5703) is released with quantified UV absorbance limits: ≤1.80 AU at 230 nm, ≤0.10 AU at 254 nm, and ≤0.05 AU at 270 nm, with concentration controlled to 0.50–0.55 mol/L by nonaqueous titration . These specifications are directly relevant to LC-UV and LC-MS method robustness — high UV-background from reagent impurities causes baseline drift and reduces signal-to-noise for low-abundance oligonucleotide impurities. In contrast, generic dipropylamine free base or non-chromatography-grade acetate salts lack such certified UV-transparency specifications, introducing batch-to-batch variability.

LC-MS grade reagents UV-transparent buffers Method reproducibility

Water-Miscible Acetate Salt Format Eliminates Free-Base Handling and Solubility Limitations

Dipropylamine free base (CAS 142-84-7) is a flammable, corrosive liquid with limited water solubility (~5.1% at 20°C per certain sources) and a strong ammoniacal odor . The acetate salt, by contrast, is supplied as a fully water-miscible 0.5 mol/L solution that can be directly diluted into aqueous mobile phases without organic co-solvents . This eliminates the exothermic acid-base neutralization step required when preparing ion-pair buffers from the free base, improving both laboratory safety and preparation reproducibility. The solution format also reduces operator exposure to the volatile, toxic free amine.

Aqueous mobile phase preparation Laboratory safety Buffer preparation efficiency

Self-Buffering pH ~6.0 Enables Direct Use in Biochemical and Enzymatic Assays

The dipropylammonium acetate solution exhibits a self-buffering pH range of approximately 6.0 ± 0.5, arising from the acetic acid/acetate equilibrium of the counterion system . This near-neutral pH is compatible with a wide range of biochemical applications, including enzyme activity assays and biomolecule solubility studies, without requiring additional pH adjustment. In contrast, the parent dipropylamine free base has a pH of ~11.25 in aqueous solution [1], which is incompatible with most biological systems and requires neutralization before use. Common alternative ion-pair reagents such as triethylammonium bicarbonate (pH ~8.5) or hexafluoroisopropanol-based systems (acidic) occupy different pH regimes, making the acetate salt uniquely positioned for pH-neutral workflows.

Biochemical buffer Enzyme assays Protein solubilization

Dipropylammonium Acetate (114389-69-4): Highest-Value Application Scenarios for Procurement


IP-RP-LC-MS Purity and Impurity Profiling of Therapeutic Phosphorothioate Oligonucleotides

For ASO or siRNA drug substance testing, dipropylammonium acetate mobile phases provide narrower PS peaks than triethylamine-based systems, improving resolution between the full-length (n) product and (n-x) shortmer impurities [1]. This directly enhances the limit of quantification (LOQ) for critical impurities during release testing. The volatile acetate salt is fully ESI-MS compatible without the ion-suppression effects associated with non-volatile buffers.

Method Development for Oligonucleotide Separations Requiring Intermediate Retention and MS Sensitivity

When triethylammonium acetate yields insufficient retention for short oligonucleotides (2–6mers) and more hydrophobic ion-pair reagents (dibutylamine, hexylamine) cause excessive retention or MS signal suppression, dipropylammonium acetate occupies the optimal intermediate position [2]. It enables elution of a broad oligonucleotide size range within standard acetonitrile gradients while maintaining adequate ESI spray stability [3].

Biochemical Buffer for pH-Neutral Enzyme Assays Requiring Volatile, MS-Compatible Components

Dipropylammonium acetate at ~pH 6.0 serves as a volatile buffer for in vitro biochemical reactions where subsequent LC-MS analysis is planned and non-volatile buffers (phosphate, Tris) are prohibited . Its self-buffering character simplifies preparation compared to free-base neutralization protocols.

Standardized Ion-Pair Reagent for Multi-Laboratory Oligonucleotide Method Transfer

The commercial IPC-DPAA product with certified concentration (0.50–0.55 mol/L) and UV absorbance specifications (A₂₅₄ ≤0.10) provides a traceable, lot-controlled reagent suitable for method transfer between R&D, QC, and contract testing laboratories . This reduces inter-laboratory variability compared to self-prepared alkylamine acetate buffers, which are subject to operator-dependent preparation error and variable free-amine quality.

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